molecular formula C20H16N2OS B2851549 (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 865545-39-7

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2851549
CAS No.: 865545-39-7
M. Wt: 332.42
InChI Key: RGOJBUSPKIUUPK-QZQOTICOSA-N
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Description

Benzo[d]thiazole derivatives have been identified as important compounds in the search for new anti-mycobacterial agents . They have been designed, synthesized, and evaluated for their in vitro antitubercular activity .


Synthesis Analysis

The synthesis of these derivatives involves a combination of imidazo[2,1-b]-thiazole and benzo[d]-imidazo[2,1-b]-thiazole carboxamide analogues with piperazine and various 1,2,3 triazoles . A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides .


Molecular Structure Analysis

The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives include 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides .

Properties

IUPAC Name

N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-2-22-17-13-12-14-8-6-7-11-16(14)18(17)24-20(22)21-19(23)15-9-4-3-5-10-15/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOJBUSPKIUUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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